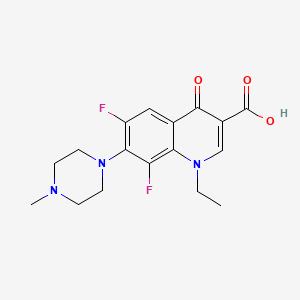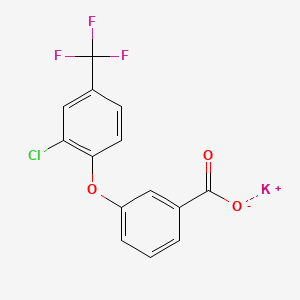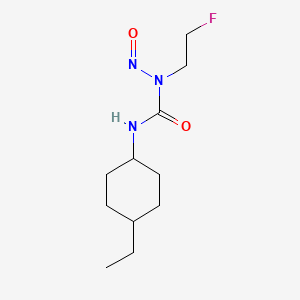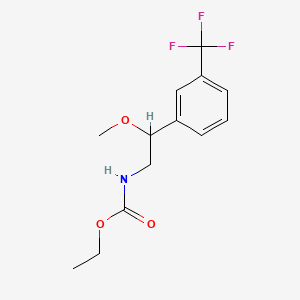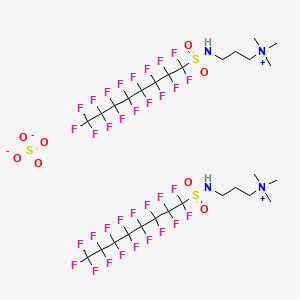
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate is a complex chemical compound known for its unique properties and applications. This compound is characterized by its long fluorinated chain, which imparts significant hydrophobic and lipophobic characteristics, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate typically involves multiple steps, starting with the preparation of the fluorinated sulfonyl compound. This is followed by the introduction of the propyl-trimethylazanium group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving cell membranes due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of water-repellent coatings and materials.
作用机制
The mechanism by which this compound exerts its effects is primarily through its interaction with hydrophobic and lipophobic surfaces. The long fluorinated chain allows it to form stable monolayers on surfaces, reducing surface tension and providing a barrier to water and oil. Molecular targets include cell membranes and other hydrophobic interfaces.
相似化合物的比较
Similar Compounds
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Fluorinated surfactants
Uniqueness
Compared to similar compounds, 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate offers enhanced stability and a broader range of applications due to its unique structure. Its ability to form stable monolayers and its high hydrophobicity make it particularly valuable in specialized applications.
属性
CAS 编号 |
70225-26-2 |
|---|---|
分子式 |
C28H32F34N4O8S3 |
分子量 |
1294.7 g/mol |
IUPAC 名称 |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;sulfate |
InChI |
InChI=1S/2C14H16F17N2O2S.H2O4S/c2*1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;1-5(2,3)4/h2*32H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
ZYOSJTVTMOLODL-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
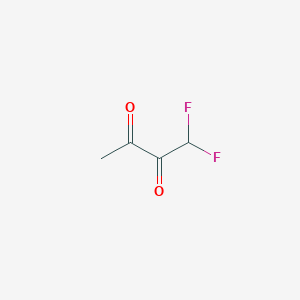

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
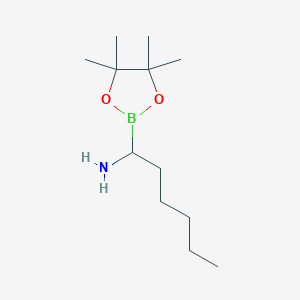
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)
